![molecular formula C19H18N2O7 B562711 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline CAS No. 133706-80-6](/img/structure/B562711.png)

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

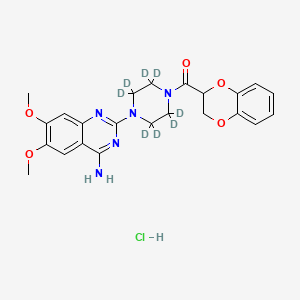

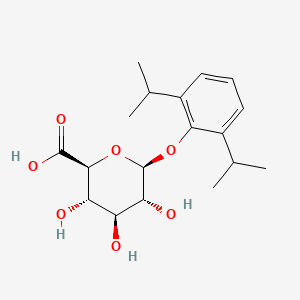

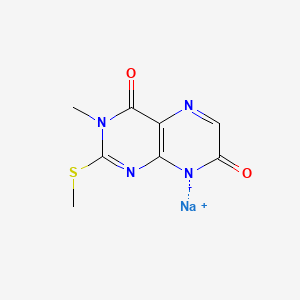

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline is a chemical compound with the molecular formula C19H18N2O7 . It has a molecular weight of 386.36 g/mol . The compound is solid in its physical state .

Molecular Structure Analysis

The compound has a complex structure, as indicated by its IUPAC name: 2-O-ethyl 7-O,9-O-dimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate . Its SMILES representation is: CCOC(=O)C1=CC2=C(N1)C1=C(N=C(C=C1C(=O)OC)C(=O)OC)C(OC)=C2 .Physical And Chemical Properties Analysis

The compound is soluble in dichloromethane and ethyl acetate . It has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 1 hydrogen bond donor count and 9 hydrogen bond acceptor count . The compound has a topological polar surface area of 142 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Modifications

Research has developed methods for synthesizing imidazolo analogues of pyrroloquinoline quinone, indicating the importance of such compounds in assessing catalysis and biological activity. These studies highlight the versatility of pyrrolo[2,3-f]quinoline frameworks for generating biologically relevant structures (Fouchard, Tillekeratne, & Hudson, 2004). Further advancements include the synthesis of various activated pyrrolo[3,2,1-ij]quinolines, demonstrating the potential for functional diversification at the C5 position of the core structure (Jumina, Wenholz, Kumar, & Black, 2019).

Chemical Properties and Reactivity

Studies on substituted pyrrolo[3,2-f]quinolines show that modifications on the benzene ring can influence the reactivity of the amine group, impacting the yield and reaction time for obtaining desired products. This research underscores the chemical reactivity and potential for further modifications of pyrroloquinoline derivatives (Yamashkin, Kucherenko, & Yurovskaya, 1997). Additionally, the development of 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines demonstrates the synthetic versatility of these compounds, paving the way for the creation of novel structures (Molina, Alajarín, & Sánchez-Andrada, 1993).

Propiedades

IUPAC Name |

2-O-ethyl 7-O,9-O-dimethyl 5-methoxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O7/c1-5-28-19(24)11-6-9-7-13(25-2)16-14(15(9)20-11)10(17(22)26-3)8-12(21-16)18(23)27-4/h6-8,21H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJAJIRBYLUHPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)

![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)